1-Acetyl-2-methoxynaphthalene

Catalog No.
S1928061
CAS No.
5672-94-6
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Acetyl-2-methoxynaphthalene

CAS Number

5672-94-6

Product Name

1-Acetyl-2-methoxynaphthalene

IUPAC Name

1-(2-methoxynaphthalen-1-yl)ethanone

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3

InChI Key

WFBBDKXOGOJOKY-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)OC

Canonical SMILES

CC(=O)C1=C(C=CC2=CC=CC=C21)OC
  • Synthesis

    Research explores methods for synthesizing 1-Acetyl-2-methoxynaphthalene. One documented method involves the reaction of 6-methoxy-1-naphthol with acetic anhydride [3]. Another approach utilizes methylzinc iodide and 2-methoxynaphthoyl chloride, with reaction conditions influencing the product distribution between 1- and 2-acetylated isomers [3].

    • [3] Organic Syntheses Procedure: 2-acetyl-6-methoxynaphthalene ()
  • Isomerization

    Studies investigate the rearrangement of 1-Acetyl-2-methoxynaphthalene to its isomer, 2-Acetyl-6-methoxynaphthalene. This reaction holds significance because 2-Acetyl-6-methoxynaphthalene (also known as Nerolin) is a fragrant compound used in the perfume industry [4]. The rearrangement is influenced by factors like temperature and solvent selection [4].

    • [4] JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene (Google Patents) ()

1-Acetyl-2-methoxynaphthalene is an aromatic ketone with the molecular formula C13H12O2C_{13}H_{12}O_2. It is characterized by the presence of an acetyl group at the 1-position and a methoxy group at the 2-position of the naphthalene ring. This compound is notable for its role in various

The synthesis of 1-acetyl-2-methoxynaphthalene primarily involves the Friedel-Crafts acylation of 2-methoxynaphthalene using acetic anhydride as the acylating agent. The reaction generally favors the formation of 1-acetyl-2-methoxynaphthalene due to steric factors, especially under specific catalytic conditions.

Key reactions include:

  • Acylation Reaction:
    2 Methoxynaphthalene+Acetic Anhydride1 Acetyl 2 methoxynaphthalene\text{2 Methoxynaphthalene}+\text{Acetic Anhydride}\rightarrow \text{1 Acetyl 2 methoxynaphthalene}
  • Isomerization: Under certain conditions, 1-acetyl-2-methoxynaphthalene can undergo isomerization to form other acetylated derivatives, such as 6-acetyl-2-methoxynaphthalene .

The synthesis of 1-acetyl-2-methoxynaphthalene can be achieved through several methods:

  • Friedel-Crafts Acylation: This is the most common method, typically employing acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride or zeolites. The reaction conditions (temperature and solvent) significantly influence selectivity and yield .
  • Solvent Effects: Different solvents can alter the reaction pathway; for instance, non-polar solvents tend to favor the formation of 1-acetyl derivatives, while polar solvents may promote isomerization .
  • Catalytic Systems: The use of solid acid catalysts like HBEA zeolite enhances selectivity towards 1-acetyl-2-methoxynaphthalene .

1-Acetyl-2-methoxynaphthalene finds applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potential use in developing anti-inflammatory agents or other therapeutic compounds.
  • Chemical Research: Utilized in studies exploring reaction mechanisms and catalysis .

Interaction studies involving 1-acetyl-2-methoxynaphthalene often focus on its reactivity with various nucleophiles and electrophiles. The compound's behavior in different catalytic environments has been explored to understand its stability and reactivity patterns better. For example, it can undergo deacylation or transacylation under specific conditions, leading to different products .

Several compounds share structural similarities with 1-acetyl-2-methoxynaphthalene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Acetyl-2-methoxynaphthaleneAcetyl group at the 6-positionMore thermodynamically stable than 1-acetyl derivative .
8-Acetyl-2-methoxynaphthaleneAcetyl group at the 8-positionLess sterically hindered than 1-acetyl derivative .
NaproxenContains a naphthalene ringAnti-inflammatory properties; derived from similar acylation processes .
2-MethoxynaphthaleneLacks acetyl groupBase compound for synthesizing acetyl derivatives .

Uniqueness

What sets 1-acetyl-2-methoxynaphthalene apart is its specific position of substitution on the naphthalene ring, which influences its reactivity and potential applications in organic synthesis compared to its isomers. Its formation through selective acylation underlines its importance in synthetic organic chemistry.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(2-Methoxynaphthalen-1-yl)ethan-1-one

Dates

Modify: 2023-08-16

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